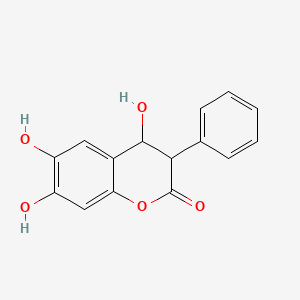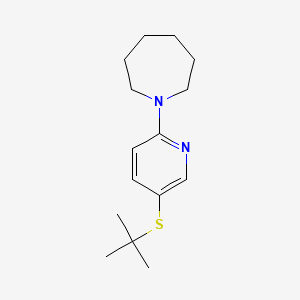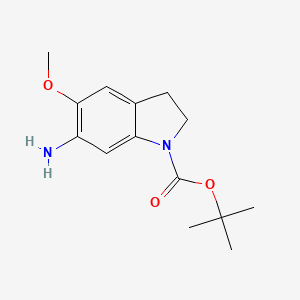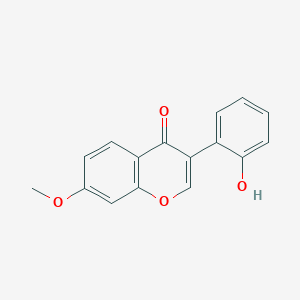
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルは、キノリン誘導体のクラスに属する化学化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学における潜在的な用途について広く研究されてきました。この化合物は特に、そのユニークな構造的特徴と潜在的な治療用途に注目を集めています。
準備方法
合成経路と反応条件
6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルの合成は、通常、6-ブロモニコチン酸メチルエステルと3,4-ジヒドロキノリンを特定の条件下で反応させることから始まります。この反応は通常、炭酸カリウムなどの塩基とジメチルホルムアミドなどの溶媒の存在下で行われます。反応混合物は、目的の生成物の形成を促進するために特定の温度に加熱されます。
工業生産方法
工業的な設定では、6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルの生産は、同様の合成経路を使用しますが、より大規模に行う場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、化合物を純粋な形で得るために用いられます。
化学反応の分析
反応の種類
6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルは、以下の化学反応をいくつか行います。
酸化: この化合物は、酸化されて、酸化状態の異なるキノリン誘導体を形成することができます。
還元: 還元反応は、この化合物を対応する還元形に変換することができます。
置換: この化合物は、官能基が他の基で置換される置換反応を行うことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノリンN-オキシドが生成される場合があり、還元によりテトラヒドロキノリン誘導体が生成される場合があります。
科学研究の用途
6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルは、以下のいくつかの科学研究の用途があります。
化学: より複雑なキノリン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性を研究されています。
医学: 様々な病気の治療剤としての可能性を探るための研究が進められています。
産業: この化合物は、新素材や化学プロセスの開発に使用されています。
科学的研究の応用
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節することで、様々な生物学的効果をもたらす可能性があります。たとえば、病気の過程に関与する特定の酵素の活性を阻害することで、治療効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- 6-(3,4-ジヒドロイソキノリン-1(2H)-イル)ニコチン酸メチル
- 6-(3,4-ジヒドロキノリン-2(1H)-イル)ニコチン酸メチル
- 6-(3,4-ジヒドロキノリン-3(1H)-イル)ニコチン酸メチル
独自性
6-(3,4-ジヒドロキノリン-1(2H)-イル)ニコチン酸メチルは、その特定の構造的特徴により、独自の生物活性を発揮するため、ユニークです。様々な化学反応を起こす能力と潜在的な治療用途は、科学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Methyl 6-(3,4-dihydroisoquinolin-1(2H)-yl)nicotinate
- Methyl 6-(3,4-dihydroquinolin-2(1H)-yl)nicotinate
- Methyl 6-(3,4-dihydroquinolin-3(1H)-yl)nicotinate
Uniqueness
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)13-8-9-15(17-11-13)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChIキー |
IVGZTROPOONKLG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)





![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)

![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)


![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
